![molecular formula C11H11F2NO3S B2611545 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 2034289-92-2](/img/structure/B2611545.png)
5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
While there isn’t specific information on the synthesis of “5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane”, there are related studies on the synthesis of similar bicycloheptane derivatives. For instance, an asymmetric approach to bicyclo[2.2.1]heptane-1-carboxylates has been reported, which involves a formal [4 + 2] cycloaddition reaction enabled by organocatalysis .Scientific Research Applications
Antibacterial Agent: Inhibition of Penicillin-Binding Protein 2a (PBP2a)
Aspermerodione: , a novel fungal metabolite derived from Aspergillus sp. TJ23, features an unusual 2,6-dioxabicyclo[2.2.1]heptane core skeleton. Researchers have identified it as a potential inhibitor of penicillin-binding protein 2a (PBP2a) , a key player in methicillin-resistant Staphylococcus aureus (MRSA) infections . By targeting PBP2a, aspermerodione enhances the efficacy of β-lactam antibiotics (such as oxacillin and piperacillin) against MRSA.
Materials Science: Hyperbranched Copolymers
While not directly related to aspermerodione, the concept of spiro[3.3]heptane can be extended to materials science. For instance, hyperbranched copolymers with spiro[3.3]heptane cores have been synthesized, offering potential applications in optoelectronic devices .
Mechanism of Action
Target of Action
The primary target of the compound 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Similar compounds have been found to inhibit penicillin-binding protein 2a (pbp2a) . PBP2a is a protein that plays a crucial role in the crosslinking of the cell wall in certain bacteria .
Mode of Action
The exact mode of action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22Compounds with similar structures have been found to inhibit pbp2a . This inhibition is achieved by binding to the allosteric active site of PBP2a, rendering certain bacteria sensitive to the effects of conventional β-lactam antibiotics .
Biochemical Pathways
The specific biochemical pathways affected by 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can affect the crosslinking of the bacterial cell wall . This can lead to the weakening of the cell wall and eventually the death of the bacteria .
Result of Action
The molecular and cellular effects of the action of 5-((2,6-Difluorophenyl)sulfonyl)-2-oxa-5-azabicyclo[22The inhibition of pbp2a can lead to the weakening of the bacterial cell wall, which can eventually lead to the death of the bacteria .
properties
IUPAC Name |
5-(2,6-difluorophenyl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2NO3S/c12-9-2-1-3-10(13)11(9)18(15,16)14-5-8-4-7(14)6-17-8/h1-3,7-8H,4-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHQJRTOZWKDUNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CN(C1CO2)S(=O)(=O)C3=C(C=CC=C3F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.